![molecular formula C15H13F3N4O2S B2492815 1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946255-24-9](/img/structure/B2492815.png)
1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic molecule. It contains a pyrazolopyrimidinone core, which is a fused ring system containing a pyrazole ring (a five-membered ring with two nitrogen atoms) and a pyrimidine ring (a six-membered ring with two nitrogen atoms). This core is substituted with a 2-hydroxyethyl group at the 1-position, and a (4-(trifluoromethyl)benzyl)thio group at the 6-position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent . The thioether linkage might be formed via a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The trifluoromethyl group is electron-withdrawing, which could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the hydroxyethyl group could potentially be deprotonated to form an alkoxide, which could then act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body if it’s intended to be a drug .Applications De Recherche Scientifique
Sure! Here’s a comprehensive analysis of the scientific research applications of 1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, focusing on six unique applications:
Pharmaceutical Development
This compound’s structure, featuring a trifluoromethyl group, is significant in drug design due to its ability to enhance metabolic stability and bioavailability. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting in the body . Research has shown that such modifications can lead to the development of new therapeutic agents for various diseases, including cancer and inflammatory conditions.
Agricultural Chemistry
In the field of agrochemicals, the trifluoromethyl group is known to enhance the efficacy and environmental stability of pesticides and herbicides . This compound could be explored for its potential to create more effective agricultural chemicals that are less prone to degradation, thereby providing longer-lasting protection for crops and reducing the frequency of application.
Material Science
The unique chemical properties of this compound make it a candidate for developing advanced materials. The trifluoromethyl group can impart hydrophobicity and chemical resistance, which are desirable traits in materials used for coatings, sealants, and other protective applications . Research in this area could lead to the creation of new materials with enhanced durability and performance in harsh environments.
Catalysis
This compound can be utilized in catalytic processes, particularly in the field of organocatalysis. The presence of the trifluoromethyl group can influence the reactivity and selectivity of catalytic reactions . Studies have shown that such compounds can serve as effective catalysts in various organic transformations, including cross-coupling reactions and asymmetric synthesis.
Biochemical Research
In biochemical research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. The trifluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups in biological systems . This application is crucial for understanding the molecular basis of enzyme function and for the design of enzyme inhibitors.
Environmental Science
The stability and reactivity of this compound make it suitable for environmental applications, such as the detection and degradation of pollutants. The trifluoromethyl group can enhance the sensitivity and specificity of sensors used to detect environmental contaminants . Additionally, this compound could be explored for its potential in catalytic degradation processes to break down harmful substances in the environment.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2S/c16-15(17,18)10-3-1-9(2-4-10)8-25-14-20-12-11(13(24)21-14)7-19-22(12)5-6-23/h1-4,7,23H,5-6,8H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTHZOGDQUZFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(C=NN3CCO)C(=O)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

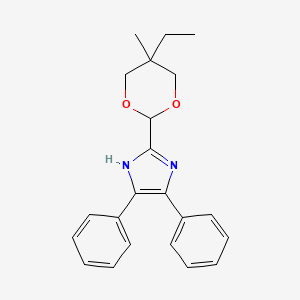
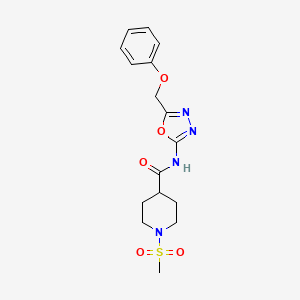

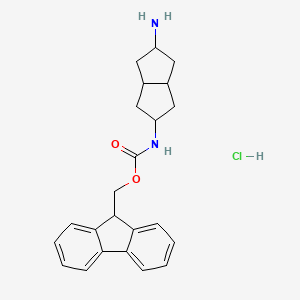
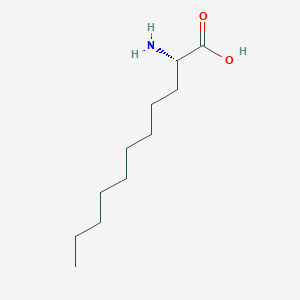


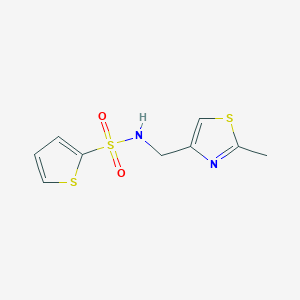
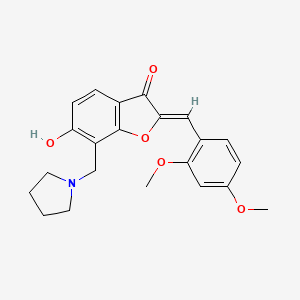
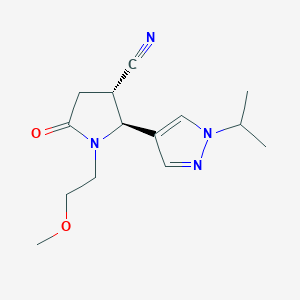
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2492748.png)
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B2492750.png)
![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2492752.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2492754.png)